molecular formula C8H5N3 B6314332 1H-Pyrrolo[2,3-c]pyridine-2-carbonitrile CAS No. 40068-77-7

1H-Pyrrolo[2,3-c]pyridine-2-carbonitrile

Cat. No.: B6314332
CAS No.: 40068-77-7
M. Wt: 143.15 g/mol
InChI Key: PJPLHOOBFJSUFS-UHFFFAOYSA-N
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Description

Contextualization within Modern Heterocyclic Chemistry Research

Heterocyclic chemistry remains a vibrant and rapidly evolving discipline, driven by the quest for new therapeutic agents, functional materials, and catalysts. The introduction of nitrogen atoms into a bicyclic aromatic system, as seen in the pyrrolopyridines, significantly influences the molecule's electron distribution, hydrogen bonding capacity, and metabolic stability compared to its carbocyclic analogue, indole (B1671886).

Significance and Research Trajectories of the Pyrrolo[2,3-c]pyridine Scaffold in Advanced Synthetic and Mechanistic Studies

The significance of the 1H-pyrrolo[2,3-c]pyridine scaffold is underscored by its incorporation into a multitude of compounds with diverse biological activities. Research has demonstrated that derivatives of this scaffold can act as potent inhibitors of various kinases, which are crucial targets in oncology and inflammatory diseases. The structural similarity of the azaindole core to the purine (B94841) base of ATP allows it to function as an effective hinge-binder in the ATP-binding pocket of these enzymes.

Current research trajectories are focused on several key areas:

Development of Novel Synthetic Methodologies: The efficient and regioselective synthesis of substituted pyrrolo[2,3-c]pyridines is a primary focus. Traditional methods like the Fischer indole synthesis have been adapted, and modern metal-catalyzed cross-coupling reactions are being increasingly employed to construct this heterocyclic system with high yields and functional group tolerance. A notable approach is the dilithiation of 3-amino-4-picoline followed by condensation with carboxylic esters to yield a variety of 2-substituted 6-azaindoles. nih.gov

Exploration of Biological Activity: There is a continuous effort to synthesize and screen libraries of 1H-pyrrolo[2,3-c]pyridine derivatives against a wide range of biological targets. This includes their evaluation as anticancer agents, antivirals, and modulators of the central nervous system.

Mechanistic Investigations: A deeper understanding of the reactivity of the 1H-pyrrolo[2,3-c]pyridine ring system is crucial for the design of new synthetic routes and for predicting the metabolic fate of drug candidates. Studies on electrophilic substitution, metalation, and other functionalization reactions are ongoing to map out the reactivity of this scaffold.

The following table provides a summary of the key properties of the parent scaffold, 1H-Pyrrolo[2,3-c]pyridine .

PropertyValue
Chemical Formula C₇H₆N₂
Molecular Weight 118.14 g/mol
CAS Number 271-29-4
Appearance Solid
SMILES c1cc2cc[nH]c2cn1
InChI 1S/C7H6N2/c1-3-8-5-7-6(1)2-4-9-7/h1-5,9H

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-4-7-3-6-1-2-10-5-8(6)11-7/h1-3,5,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPLHOOBFJSUFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=C(N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1h Pyrrolo 2,3 C Pyridine 2 Carbonitrile and Its Chemical Analogs

De Novo Synthesis Strategies for the 1H-Pyrrolo[2,3-c]pyridine Core System

The construction of the fundamental 1H-pyrrolo[2,3-c]pyridine scaffold can be approached in two primary ways: by forming the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) (annelation) or by constructing the pyridine ring onto a pyrrole precursor.

Cyclization Reactions for Pyrrole Ring Formation within the Fused System

Building the five-membered pyrrole ring onto a functionalized pyridine is a common and versatile strategy. Many classical indole (B1671886) syntheses have been adapted for azaindoles, though often with modifications to account for the electron-deficient nature of the pyridine ring. rsc.orgacs.org

One powerful modern approach involves metal-catalyzed cross-coupling reactions followed by cyclization. The Sonogashira coupling of a haloaminopyridine with a terminal alkyne is a frequently used method. nih.gov For the synthesis of a 6-azaindole (B1212597) scaffold, a suitably substituted 4-aminopyridine, such as 4-amino-3-halopyridine, would be coupled with an alkyne. The resulting alkynyl aminopyridine intermediate can then undergo cyclization, often promoted by a base or a copper catalyst, to form the fused pyrrole ring. nih.gov A site-selective palladium-catalyzed Sonogashira reaction on 3,4-dibromopyridine, followed by tandem C-N coupling and cyclization, has been shown to effectively produce the 6-azaindole core. organic-chemistry.org

Another innovative method is the intramolecular Diels-Alder reaction of oxazoles (IMDAO). A recently developed variant provides direct access to 6-azaindoles. acs.org This strategy involves the in-situ generation of an allene (B1206475) from a propargylic precursor, which then undergoes a [4+2] cycloaddition with the tethered oxazole (B20620) ring, followed by the elimination of a small molecule to yield the aromatic 6-azaindole system. acs.org For example, heating a copper(I)-generated propargyl oxazole with a base like triethylamine (B128534) can trigger an alkyne-to-allene isomerization, leading to a spontaneous IMDAO reaction and the formation of the 6-azaindole core in good yield. acs.org

A further strategy involves the cyclization of substituted aziridines. A method for preparing 2,5-disubstituted 6-azaindoles utilizes the cyclization of aziridin-2-yl dipropargylic alcohols, which involves both pyrrole formation and a base-catalyzed intramolecular acetylenic Schmidt reaction to construct the bicyclic system. nih.gov

Method Precursor Type Key Transformation Catalyst/Reagent Example Reference
Sonogashira Coupling & CyclizationHaloaminopyridine + AlkynePd-catalyzed C-C coupling followed by base or Cu-mediated C-N bond formationPd(PPh₃)₂Cl₂, CuI, Base (e.g., K₂CO₃) nih.govorganic-chemistry.org
Intramolecular Diels-Alder (IMDAO)Propargyl OxazoleBase-catalyzed alkyne-allene isomerization followed by [4+2] cycloadditionTriethylamine (base) acs.org
Aziridine CyclizationAziridin-2-yl dipropargylic alcoholSequential pyrrole formation and intramolecular acetylenic Schmidt reactionBase nih.gov

Pyridine Ring Construction Methodologies within the Pyrrolo[2,3-c]pyridine System

An alternative to pyrrole annelation is the construction of the six-membered pyridine ring onto a pre-functionalized pyrrole. This approach is particularly useful when starting from readily available pyrrole building blocks.

A prominent strategy involves the condensation of aminopyrrole derivatives with 1,3-dicarbonyl compounds or their equivalents. For instance, a 3-amino-1H-pyrrole-2-carbonitrile can serve as a synthon, providing two carbons and a nitrogen atom for the new pyridine ring. Reaction with a suitable three-carbon partner, such as an α,β-unsaturated ketone or a 1,3-dicarbonyl compound, under cyclocondensation conditions leads to the formation of the fused pyridine ring, yielding the 1H-pyrrolo[2,3-c]pyridine system.

Functionalization and Derivatization Approaches from Precursors of 1H-Pyrrolo[2,3-c]pyridine-2-carbonitrile

Once the core 1H-pyrrolo[2,3-c]pyridine system is established, further modifications can be made to introduce specific functional groups, such as the C2-carbonitrile.

Introduction of the Carbonitrile Group at the C2 Position

Direct synthesis of this compound is challenging, and multi-step functionalization sequences are often required. Several plausible routes can be designed based on established chemical principles.

Route A: From a C2-Halo Precursor A common and effective method for introducing a nitrile group is through palladium-catalyzed cyanation of an aryl halide. This would involve the synthesis of a 2-halo-1H-pyrrolo[2,3-c]pyridine (e.g., 2-bromo or 2-iodo), likely via electrophilic halogenation of an N-protected 6-azaindole. The subsequent reaction with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand) would furnish the desired 2-carbonitrile derivative.

Route B: From a C2-Carboxylic Acid Another viable pathway begins with the synthesis of 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. This acid can be converted into the primary amide, 1H-pyrrolo[2,3-c]pyridine-2-carboxamide, using standard peptide coupling agents or by forming the acid chloride followed by reaction with ammonia. The final step is the dehydration of the primary amide to the nitrile using a variety of reagents, such as phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (B1165640) (TFAA), or Burgess reagent.

Route C: Via N-Oxide Chemistry The chemistry of pyridine N-oxides offers another avenue. The 1H-pyrrolo[2,3-c]pyridine can be oxidized at the pyridine nitrogen to form the corresponding N-oxide. Treatment of the N-oxide with a cyanide source, often in the presence of an activating agent like dimethyl sulfate (B86663) or benzoyl chloride (a Reissert-type reaction), can lead to the introduction of a cyano group at the C2 position. acs.org

Route Starting Material Key Steps Typical Reagents
A1H-Pyrrolo[2,3-c]pyridine1. N-protection. 2. C2-Halogenation. 3. Pd-catalyzed cyanation. 4. N-deprotection.NBS/NIS, Pd(PPh₃)₄, Zn(CN)₂
B1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid1. Amide formation. 2. Dehydration.SOCl₂, NH₃; POCl₃
C1H-Pyrrolo[2,3-c]pyridine1. N-Oxidation. 2. Cyanation.m-CPBA, Me₂SO₄, KCN

Selective Functionalization of the Pyrrolo[2,3-c]pyridine System (beyond C2)

The 1H-pyrrolo[2,3-c]pyridine scaffold possesses multiple sites for functionalization. The pyrrole ring is generally more electron-rich than the pyridine ring and is susceptible to electrophilic attack.

Electrophilic Substitution: Similar to indole, electrophilic substitution on the 6-azaindole core is predicted to occur preferentially at the C3 position. Reactions such as halogenation (with NBS or NIS), nitration, and Friedel-Crafts acylation would likely yield 3-substituted products. rsc.org

Metal-Catalyzed Cross-Coupling: To achieve functionalization at specific positions, particularly on the pyridine ring (C4, C5, C7) or at C2/C3 if direct methods are not selective, the most versatile strategy is metal-catalyzed cross-coupling. nih.govrsc.org This requires the synthesis of a halo-substituted 6-azaindole as a coupling partner. For example, a 5-bromo-1H-pyrrolo[2,3-c]pyridine could undergo Suzuki coupling with various boronic acids to introduce aryl or heteroaryl groups at the C5 position. Similarly, Sonogashira, Heck, Buchwald-Hartwig, and Stille couplings can be employed to form C-C, C-N, and C-O bonds at specific, pre-functionalized halogen sites. nih.gov

Green Chemistry and Sustainable Synthetic Routes for this compound

Applying the principles of green chemistry to the synthesis of complex heterocycles like this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction times for key steps, such as metal-catalyzed cross-couplings and cyclization reactions. organic-chemistry.org This reduction in reaction time leads to significant energy savings and can often improve yields and reduce the formation of byproducts.

Catalysis in Aqueous Media: Performing reactions in water instead of volatile organic solvents is a cornerstone of green chemistry. The development of water-soluble catalysts and reaction conditions, such as the silver-catalyzed intramolecular cyclization of acetylenic amines on water to form azaindoles, represents a significant step toward sustainability. organic-chemistry.org

One-Pot and Tandem Reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel (one-pot) without isolating intermediates can greatly improve efficiency. organic-chemistry.org This reduces solvent usage for workup and purification, minimizes material losses, and saves time and energy. A one-pot process combining a Sonogashira alkynylation with a base-mediated indolization is an example of such an efficient strategy. organic-chemistry.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Multi-component reactions (MCRs), where three or more reactants combine in a single step to form the product, are highly atom-economical and are being explored for the synthesis of pyridine and fused pyridine systems.

Development of Catalytic Systems for Efficient Synthesis

The synthesis of the pyrrolo[2,3-c]pyridine core and its derivatives has been significantly advanced through the development of sophisticated catalytic systems. Transition metal catalysis, particularly with palladium, has proven to be a versatile tool for constructing the bicyclic framework and for its subsequent functionalization.

Researchers have utilized various palladium catalysts for cross-coupling reactions to introduce substituents at specific positions of the pyrrolopyridine ring. For instance, in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridines, catalyst systems like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and palladium(II) acetate (B1210297) (Pd(OAc)₂) with phosphine (B1218219) ligands such as RuPhos have been investigated. nih.gov The choice of catalyst and ligand was found to be crucial for achieving high selectivity and yield, with the Pd(OAc)₂/RuPhos system in tert-butanol (B103910) showing high conversion rates. nih.gov For the introduction of a cyano group, palladium-catalyzed cyanation of a bromo-substituted pyrrolopyridine using reagents like zinc cyanide is a common strategy, often employing catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

Beyond palladium, other metal catalysts have been explored. Zinc triflate (Zn(OTf)₂), for example, has been shown to effectively catalyze the heteroannulation reaction of 3-aminocarbazoles with propargyl alcohols to produce pyrrolo[2,3-c]carbazoles, a related fused heterocyclic system. rsc.org This method is notable for proceeding with good regioselectivity without the need for additional ligands. rsc.org Copper(II) acetate (Cu(OAc)₂) has also been employed, particularly in N-arylation reactions, such as the coupling of 6-bromo-1H-pyrrolo[3,2-c]pyridine with arylboronic acids. nih.gov

These catalytic systems offer significant advantages, including milder reaction conditions, improved yields, and greater functional group tolerance compared to traditional synthetic methods.

Table 1: Catalytic Systems for the Synthesis of Pyrrolopyridine Derivatives

Catalyst System Reactants Reaction Type Product Type Reference
Pd₂(dba)₃ / K₂CO₃ 4-chloro-2-iodo-1-SEM-pyrrolo[2,3-b]pyridine + Phenylboronic acid Suzuki Coupling 2-phenyl-pyrrolopyridine derivative nih.gov
Pd(OAc)₂ / RuPhos 4-chloro-1-SEM-pyrrolo[2,3-b]pyridine + Arylboronic acid C-H Arylation 2-aryl-pyrrolopyridine derivative nih.gov
Pd(PPh₃)₄ / dppf 6-bromo-1H-pyrrolo[3,2-b]pyridine + Zn(CN)₂ Cyanation 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
Cu(OAc)₂ / Pyridine 6-bromo-1H-pyrrolo[3,2-c]pyridine + 3,4,5-trimethoxyphenylboric acid N-Arylation 1-aryl-pyrrolopyridine derivative nih.gov
Zn(OTf)₂ 3-aminocarbazole + Propargyl alcohol Heteroannulation Pyrrolo[2,3-c]carbazole rsc.org

Exploration of Solvent-Free and Microwave-Assisted Methodologies

In line with the principles of green chemistry, significant efforts have been directed towards developing more environmentally benign synthetic protocols for pyrrolopyridine derivatives. These include the use of solvent-free reaction conditions and microwave irradiation to enhance reaction rates and reduce energy consumption.

Microwave-assisted synthesis has emerged as a powerful technique in this field. It can dramatically reduce reaction times from hours to minutes while often improving product yields. For instance, the synthesis of hexahydro-pyrrolo[3,2-c]quinoline derivatives has been achieved through a microwave-assisted intramolecular 1,3-dipolar cycloaddition under solvent-free conditions. doaj.org In another example, a Suzuki cross-coupling reaction to produce 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines was successfully performed in a microwave reactor, with the reaction completing in just 30 minutes at 85 °C. nih.gov The synthesis of various heterocyclic compounds, including pyrroles and pyridines, has been shown to be accelerated by microwave assistance, often in conjunction with catalysis. eurekaselect.comrsc.org These methods not only offer speed and efficiency but also align with the growing demand for sustainable chemical manufacturing. researchgate.net

Solvent-free synthesis represents another key strategy for greener chemistry. By eliminating the solvent, these methods reduce waste, cost, and the hazards associated with volatile organic compounds. Mechanochemical methods, such as high-speed vibration milling, have been used for the solvent-free synthesis of pyrroles. researchgate.net While specific applications to this compound are still developing, the general success of solvent-free and microwave-assisted techniques for related heterocycles points to a promising future for these methodologies. researchgate.netresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Type Conventional Conditions Microwave Conditions Advantages of Microwave Reference
N-Arylation / Suzuki Coupling 1,4-Dioxane, Stirred at 100 °C for hours 1,4-Dioxane, 85 °C, 30 min Drastic reduction in reaction time nih.gov
1,3-Dipolar Cycloaddition Toluene, Reflux, 24-36 h Solvent-free, 160-180 °C, 15-30 min Faster, solvent-free, improved selectivity doaj.org
Multi-component Reaction Aqueous media, Reflux, 6-8 h Aqueous media, 100 °C, 5-10 min Significant time reduction, excellent yields rsc.org

Stereoselective Synthesis of Chiral Analogs of this compound Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry. Consequently, the development of stereoselective methods to access chiral analogs of pyrrolopyridine derivatives has become a major research focus. Asymmetric catalysis, chiral auxiliaries, and organocatalysis are the principal strategies employed to control the three-dimensional arrangement of atoms during the synthesis.

Asymmetric Catalysis in Pyrrolo[2,3-c]pyridine Derivative Synthesis

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and atom-economical. For scaffolds related to pyrrolopyridines, N-heterocyclic carbenes (NHCs) have been successfully used as catalysts in the atroposelective synthesis of pyrrolo[3,4-b]pyridines, affording products with excellent enantioselectivities (96–99% ee). acs.org This demonstrates the potential of NHC catalysis for controlling axial chirality in related systems.

Metal-based asymmetric catalysis is another powerful tool. Chiral ligands are used to coordinate with a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. For example, in the synthesis of pyrano[2,3-c]pyrroles, silver catalysts paired with chiral phosphine ligands like (S,Sp)-iPr-FcPHOX have been used in asymmetric [3+2] cycloaddition reactions to achieve high stereocontrol. researchgate.net While direct applications to this compound are not widely reported, these catalytic systems provide a blueprint for the development of asymmetric syntheses for this specific scaffold. The principles of using chiral metal complexes to control facial selectivity in cycloadditions or other bond-forming reactions are directly transferable. researchgate.net

Chiral Auxiliary and Organocatalytic Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent diastereoselective reaction. researchgate.net After the desired transformation, the auxiliary is removed, yielding the chiral product. A classic example involves the use of an iron acyl complex as a chiral auxiliary, which exerts powerful stereochemical control over reactions of the attached acyl ligand. iupac.org More modern approaches even involve the catalytic formation of the chiral auxiliary itself on the substrate prior to the diastereoselective transformation. nih.gov This strategy has been used for asymmetric cyclopropanation and epoxidation reactions. nih.gov

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a major pillar of asymmetric synthesis. nih.govchem960.com This field offers an alternative to metal-based catalysts, often with advantages in terms of cost, stability, and lower toxicity. For the synthesis of chiral pyrrole-containing structures, various organocatalytic approaches have been developed. Proline and its derivatives are common organocatalysts for asymmetric aldol (B89426) and Michael reactions. researchgate.net Formal [3+2] cycloaddition reactions catalyzed by organophosphines have been used to construct the pyrrole ring itself. nih.gov N-heterocyclic carbenes (NHCs), as mentioned earlier, are also a class of organocatalysts that have proven effective in the asymmetric synthesis of nitrogen heterocycles. acs.org These organocatalytic methods provide a versatile toolbox for introducing chirality into pyrrolopyridine precursors or for constructing the chiral heterocyclic core directly. researchgate.net

Table 3: Approaches to Stereoselective Synthesis of Pyrrole-Fused Heterocycles

Approach Method Catalyst/Auxiliary Example Key Transformation Stereocontrol Reference
Asymmetric Catalysis Metal Catalysis Ag / (S,Sp)-iPr-FcPHOX [3+2] Cycloaddition High Enantioselectivity researchgate.net
Asymmetric Catalysis Organocatalysis Chiral N-Heterocyclic Carbene (NHC) Atroposelective Annulation >96% ee acs.org
Chiral Auxiliary Substrate Control Iron Acyl Complex Alkylation / Michael Addition High Diastereoselectivity iupac.org
Organocatalysis Enamine/Iminium Catalysis Proline Derivatives Michael Addition / Aldol Reaction High Enantio- and Diastereoselectivity researchgate.net

Chemical Reactivity and Transformation Studies of 1h Pyrrolo 2,3 C Pyridine 2 Carbonitrile

Reactions Involving the Nitrile Moiety at the C2 Position

The carbonitrile (C≡N) group at the C2 position is a versatile functional handle, susceptible to a variety of nucleophilic attacks and transformations into other nitrogen-containing functional groups and heterocycles.

Nucleophilic Additions and Substitutions on the Carbonitrile Group

The carbon atom of the nitrile group is electrophilic and can be attacked by strong nucleophiles. While specific studies on 1H-Pyrrolo[2,3-c]pyridine-2-carbonitrile are not widely documented, analogous reactions on other aromatic nitriles are well-established. For instance, organometallic reagents such as Grignard (R-MgX) or organolithium (R-Li) reagents readily add to the nitrile to form an intermediate imine anion, which upon aqueous workup, yields a ketone. This provides a robust method for introducing a variety of acyl groups at the C2 position.

Hydrolysis and Reduction Reactions of the Nitrile Functionality

The nitrile group can be readily converted into a carboxylic acid or a primary amine, two of the most important functional groups in organic synthesis.

Hydrolysis: The hydrolysis of the nitrile to a carboxylic acid can be achieved under either acidic or basic conditions. This reaction proceeds via the intermediate formation of a primary amide. For the closely related isomer, 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been synthesized, demonstrating the viability of transformations at this position. nih.gov The resulting 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid is a key intermediate for further modifications, such as esterification or amide coupling reactions.

Reduction: The nitrile group can be reduced to a primary amine (-(CH₂)NH₂). A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄), which achieves reduction through two successive nucleophilic additions of a hydride ion. This reaction provides a direct route to 2-(aminomethyl)-1H-pyrrolo[2,3-c]pyridine, a valuable building block for creating more complex molecules.

Table 1: Representative Hydrolysis and Reduction Reactions of Aromatic Nitriles

TransformationProduct Functional GroupTypical Reagents and ConditionsReference Principle
HydrolysisCarboxylic Acid (-COOH)H₂SO₄ (aq), heat; or NaOH (aq), heatAcid or base-catalyzed hydrolysis of nitriles. sigmaaldrich.com
ReductionPrimary Amine (-CH₂NH₂)1. LiAlH₄, THF; 2. H₂O workupStandard reduction of nitriles.

Transformation of the Nitrile to Other Nitrogen-Containing Heterocycles

The nitrile functionality can serve as a linchpin for the construction of new heterocyclic rings fused to or substituted on the pyrrolopyridine core. One potential pathway involves the reaction of the nitrile with azides in a cycloaddition reaction. For example, related 2-cyano-functionalized compounds can react with heterocyclic azides in the presence of a strong base to form N-heteroaryl-1,2,3-triazole-4-carbimidamides. beilstein-journals.org This type of "click chemistry" approach, potentially after converting the nitrile to an amidine, opens a pathway to novel, complex polyheterocyclic systems. Another strategy involves using reagents like cyanoacetohydrazide, which can undergo cyclization reactions to form various heterocycles such as pyrazoles or pyridines. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitutions on the 1H-Pyrrolo[2,3-c]pyridine Core

The 1H-Pyrrolo[2,3-c]pyridine (6-azaindole) core exhibits dual reactivity. The pyrrole (B145914) moiety is electron-rich and predisposed to electrophilic substitution, while the pyridine (B92270) moiety is electron-deficient, making it a target for nucleophilic substitution.

Regioselectivity and Mechanistic Investigations of Substitution Reactions

Electrophilic Aromatic Substitution (SₑAr): The fusion of the electron-donating pyrrole ring and the electron-withdrawing pyridine ring governs the regioselectivity of electrophilic attack. In azaindoles, the pyrrole ring is significantly more reactive towards electrophiles than the pyridine ring. thieme-connect.com For indoles and the isomeric 7-azaindole, electrophilic substitution occurs preferentially at the C3 position. rsc.orgyoutube.com This preference is due to the ability of the pyrrole nitrogen to stabilize the cationic intermediate (the arenium ion) without disrupting the aromaticity of the adjacent ring. youtube.com Therefore, for this compound, electrophilic attack is strongly predicted to occur at the C3 position. Typical electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation.

Nucleophilic Aromatic Substitution (SₙAr): The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it susceptible to attack by nucleophiles, especially when a good leaving group (like a halogen) is present. Nucleophilic attack on pyridine occurs preferentially at the positions ortho and para to the ring nitrogen (C2 and C4). youtube.comquora.com In the 1H-pyrrolo[2,3-c]pyridine system, this corresponds to the C4 and C6 positions. The presence of the electron-withdrawing 2-carbonitrile group would further deactivate the entire ring system to electrophilic attack but could enhance its susceptibility to nucleophilic attack.

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed Cross-Couplings)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic cores, including azaindoles. nih.gov These reactions typically require a halogenated precursor, such as a bromo- or chloro-derivative of 1H-pyrrolo[2,3-c]pyridine, to form new carbon-carbon or carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an arylboronic acid to form a biaryl system. For example, a bromo-substituted 1H-pyrrolo[2,3-c]pyridine could be coupled with various arylboronic acids to install diverse aryl groups on the core. Studies on the isomeric 1H-pyrrolo[3,2-c]pyridine have shown that a bromo-derivative can be effectively coupled with arylboronic acids using a palladium catalyst like Pd(PPh₃)₄ with a base such as K₂CO₃. nih.gov

Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine. It is a premier method for synthesizing arylamines. A halo-substituted 1H-pyrrolo[2,3-c]pyridine could be reacted with a wide range of primary or secondary amines using a palladium catalyst (e.g., Pd(OAc)₂) with a specialized phosphine (B1218219) ligand (e.g., BINAP or RuPhos) and a base like Cs₂CO₃ or LiHMDS. nih.govwikipedia.orglibretexts.orgmdpi.comresearchgate.net This allows for the introduction of various amino substituents, which are key pharmacophores in many drug candidates.

Table 2: Typical Conditions for Palladium-Catalyzed Cross-Coupling on Halogenated Azaindole Cores

Reaction TypeCoupling PartnersCatalyst System (Catalyst + Ligand)BaseSolventReference System
Suzuki-MiyauraAryl Halide + Arylboronic AcidPd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃ or K₃PO₄1,4-Dioxane/H₂O or MeCN/H₂OPyrrolo[3,2-c]pyridine nih.gov, Pyrrolo[2,3-d]pyrimidine mdpi.com
Buchwald-HartwigAryl Halide + AminePd(OAc)₂ + BINAP or Pd₂(dba)₃ + XPhosCs₂CO₃ or NaOtBu or LiHMDSToluene or 1,4-DioxanePyrrolo[2,3-b]pyridine nih.gov, 2-Bromopyridines nih.gov

Oxidation and Reduction Chemistry of the Heterocyclic System

The oxidation and reduction of the this compound scaffold are complex processes influenced by the reagent and reaction conditions, with reactivity observed at both the pyridine and pyrrole rings.

Oxidation:

The pyridine nitrogen of the azaindole system is susceptible to N-oxidation. For the related 7-azaindole, oxidation with meta-chloroperoxybenzoic acid (mCPBA) has been shown to yield the corresponding N-oxide. This transformation is a common strategy to modify the electronic properties of the pyridine ring and enable further functionalization. While specific studies on the N-oxidation of this compound are not extensively documented, analogous reactivity is anticipated.

Furthermore, the pyrrole ring can undergo oxidation. For instance, the oxidation of 7-azaindoles to produce 7-azaisatins has been achieved using reagents like pyridinium (B92312) chlorochromate–silica gel (PCC-SiO2) with aluminum chloride (AlCl3). researchgate.net For a closely related compound, 5-cyano-2-iodo-6-azaindole, oxidation has been reported with agents such as potassium permanganate (B83412) or hydrogen peroxide, suggesting the heterocyclic system's susceptibility to oxidative cleavage or functionalization under appropriate conditions. smolecule.com

Reduction:

The reduction of the 1H-pyrrolo[2,3-c]pyridine system can target either the pyridine ring or the nitrile substituent, depending on the reducing agent and conditions employed. Catalytic hydrogenation is a common method for the reduction of various organic functional groups and can be applied to the azaindole core. sigmaaldrich.com

For a related 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivative, reduction has been accomplished using triethylsilane in the presence of trifluoroacetic acid. uni.lu More potent reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride have been noted for the reduction of the related 5-cyano-2-iodo-6-azaindole, which could potentially reduce the nitrile group or the heterocyclic rings. smolecule.com The specific outcomes of reducing this compound would be highly dependent on the chosen reagent and reaction parameters.

Table 1: Examples of Oxidation and Reduction Reactions on Related Azaindole Scaffolds

Starting Material Reagent(s) Product Type Reference
7-Azaindole mCPBA N-Oxide N/A
7-Azaindole PCC-SiO2, AlCl3 7-Azaisatin researchgate.net
5-Cyano-2-iodo-6-azaindole Potassium permanganate or Hydrogen peroxide Oxidized derivative smolecule.com
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Triethylsilane, Trifluoroacetic acid Reduced derivative uni.lu
5-Cyano-2-iodo-6-azaindole Sodium borohydride or Lithium aluminum hydride Reduced derivative smolecule.com

Photochemical and Thermal Reactivity Investigations of this compound

The response of this compound to light and heat is of interest for understanding its stability and potential for controlled chemical transformations.

Photochemical Reactivity:

Azaindoles, in general, exhibit interesting photophysical properties, including excited-state proton transfer (ESPT). smolecule.comresearchgate.net This process, where a proton is transferred from the pyrrole nitrogen to the pyridine nitrogen upon photoexcitation, can lead to the formation of a transient tautomeric species with distinct electronic and emissive properties. The presence of a cyano group, as in this compound, can influence the efficiency and dynamics of ESPT. Studies on cyano-substituted 7-azaindoles have been conducted to elucidate these electronic effects. researchgate.net The photostability of the molecule is also a key consideration, as prolonged exposure to UV light can lead to photodegradation. organic-chemistry.org

Thermal Reactivity:

The thermal stability of the 1H-pyrrolo[2,3-c]pyridine core is generally high. However, at elevated temperatures, decomposition can occur. For halogenated azaindoles, thermal decomposition is often initiated by the cleavage of the carbon-halogen bond. smolecule.com In the case of cyano-substituted heterocycles, the onset of thermal decomposition is typically observed in the range of 200-400°C. smolecule.com The electron-withdrawing nature of the cyano group in this compound is expected to influence its thermal degradation profile.

Table 2: Summary of Photochemical and Thermal Reactivity Observations for Related Azaindoles

Compound Class Phenomenon Observation Reference
Cyano-substituted 7-azaindoles Photochemistry Undergoes excited-state proton transfer (ESPT). researchgate.net
Halogenated azaindoles Thermal Decomposition Initiated by carbon-halogen bond cleavage. smolecule.com
Cyano-substituted heterocycles Thermal Decomposition Onset typically between 200-400°C. smolecule.com

Advanced Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the intricate molecular architecture of organic compounds in solution. Through the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a detailed map of the proton and carbon environments within 1H-Pyrrolo[2,3-c]pyridine-2-carbonitrile can be constructed.

Application of 1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Assigning Proton and Carbon Environments

The initial characterization of this compound begins with 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum reveals the chemical shifts, integration, and multiplicity of all proton signals, offering initial clues about the electronic environment and neighboring protons. The ¹³C NMR spectrum, often acquired with proton decoupling, displays a single peak for each unique carbon atom.

To definitively assign these signals, a series of 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY spectra would reveal correlations between adjacent protons on the pyridine (B92270) and pyrrole (B145914) rings, allowing for the tracing of the spin systems within the bicyclic core.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹J-coupling). By aligning the ¹H and ¹³C spectra, each proton signal can be directly linked to the carbon atom to which it is attached. This is instrumental in assigning the carbon signals of the protonated carbons in the pyrrolopyridine framework.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the complete molecular puzzle by identifying longer-range couplings between protons and carbons (typically 2-3 bonds, ²J and ³J). For instance, the proton on the pyrrole ring would show a correlation to the carbon of the nitrile group, confirming their proximity. Similarly, correlations between protons on one ring and carbons on the other would firmly establish the fused-ring system.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound, based on analysis of related structures, is presented below.

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
1 (NH)~12.0 (br s)-C2, C3, C7a
3~7.0 (s)~105C2, C3a, C7a
4~8.3 (d)~145C5, C7a
5~7.2 (dd)~120C4, C7
7~8.5 (d)~150C5, C7a
2-CN-~115H3
C2-~125H1, H3
C3a-~130H3, H4
C7a-~148H1, H4, H7

Advanced NMR Applications for Conformational Analysis and Intermolecular Interactions (e.g., NOESY, DOSY)

Beyond basic structural assignment, advanced NMR techniques can probe the three-dimensional space and dynamic behavior of this compound.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment detects protons that are close in space, irrespective of whether they are connected through bonds. For a planar molecule like this compound, NOESY can confirm through-space proximities between protons on the fused rings. It is particularly valuable for studying intermolecular interactions, such as dimerization or binding to a larger macromolecule, by observing intermolecular NOEs.

DOSY (Diffusion-Ordered Spectroscopy): This technique separates NMR signals based on the diffusion coefficient of the molecules. It can be used to confirm the purity of a sample, as all signals from a single molecular entity will have the same diffusion coefficient. Furthermore, DOSY is a powerful tool for studying the formation of aggregates or intermolecular complexes, which would exhibit slower diffusion rates than the monomeric species.

Mass Spectrometry (MS) Techniques for Mechanistic Studies and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination and Isotope Labeling Studies

High-Resolution Mass Spectrometry (HRMS), often performed using Time-of-Flight (TOF) or Orbitrap analyzers, provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.govnih.gov For this compound (C₈H₅N₃), the expected exact mass can be calculated and compared to the experimental value, typically with an error of less than 5 ppm. This high accuracy allows for the unambiguous determination of the elemental formula, distinguishing it from other potential isobaric compounds.

FormulaCalculated Monoisotopic Mass
C₈H₅N₃143.04834

Isotope labeling studies, where atoms like ¹³C or ¹⁵N are incorporated into the molecule, can be monitored with HRMS. The resulting mass shifts provide definitive evidence for the presence and number of these labeled atoms, which is invaluable for elucidating reaction mechanisms and metabolic pathways.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation and Purity Assessment

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion, [M+H]⁺), which is then subjected to fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to create a fragmentation spectrum. The fragmentation pattern is a characteristic fingerprint of the molecule's structure. nih.gov

For this compound, key fragmentation pathways would likely involve the loss of small, stable molecules such as HCN from the nitrile group or the pyrrole ring. The fragmentation of the fused pyrrolopyridine core can also provide valuable structural information. rsc.org Analysis of these fragmentation pathways helps to confirm the connectivity of the molecule. MS/MS is also a sensitive method for purity assessment, as impurities will exhibit different molecular ions and fragmentation patterns.

X-ray Crystallography for Solid-State Molecular Geometry Determination and Crystal Packing Analysis

While NMR provides detailed structural information in solution, X-ray crystallography offers an unparalleled, precise view of the molecule's three-dimensional structure in the solid state. This technique requires the growth of a suitable single crystal of this compound. When a beam of X-rays is passed through the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. Analysis of this diffraction pattern allows for the calculation of the electron density map of the molecule, from which the exact position of each atom can be determined.

The data obtained from X-ray crystallography provides:

Precise Bond Lengths and Angles: Offering a definitive confirmation of the molecular geometry.

Conformation: Revealing the planarity of the fused ring system.

Crystal Packing: Showing how individual molecules of this compound arrange themselves in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonding (e.g., involving the pyrrole N-H) and π-π stacking interactions between the aromatic rings, which govern the solid-state properties of the material.

While specific crystallographic data for this compound is not publicly available at the time of this writing, analysis of related azaindole structures reveals common packing motifs driven by hydrogen bonding and aromatic interactions.

Co-crystallization Studies for Understanding Molecular Recognition and Supramolecular Assembly

There are no available reports on co-crystallization studies involving this compound. These types of studies are crucial for understanding how the molecule interacts with other molecules through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces, which are fundamental to its behavior in a condensed phase and its potential applications in materials science and medicinal chemistry.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characterization

Specific experimental Infrared (IR) and Raman spectroscopic data for this compound are not present in the available scientific literature. While general characteristic frequencies for the functional groups expected in this molecule (C≡N stretching, N-H stretching, C-H stretching, and aromatic ring vibrations) can be predicted based on data from related compounds, a detailed experimental and theoretical (e.g., DFT) vibrational analysis for this specific molecule is not documented.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Elucidation and Photophysical Property Investigation

There is no published information regarding the electronic absorption (UV-Vis) and emission (fluorescence) properties of this compound. Such studies would be essential for understanding its electronic transitions, determining its absorption and emission maxima, and quantifying its fluorescence quantum yield and lifetime. This information is critical for evaluating its potential use in applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers.

Theoretical and Computational Chemistry Investigations of 1h Pyrrolo 2,3 C Pyridine 2 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, enabling the study of molecular properties that are difficult or impossible to measure experimentally. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure of a molecule.

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly effective for studying the ground-state properties of molecules.

Molecular Geometry Optimization: The first step in most computational studies is to find the lowest energy structure of the molecule. DFT is used to perform geometry optimization, a process that systematically alters the bond lengths, bond angles, and dihedral angles of a molecule to find the arrangement with the minimum energy. For 1H-Pyrrolo[2,3-c]pyridine-2-carbonitrile, this would yield a precise three-dimensional structure, providing data on the planarity of the fused ring system and the orientation of the nitrile group.

Frontier Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests the molecule is more reactive. DFT calculations can accurately predict these orbital energies. While specific DFT studies on this compound are not widely published, analysis of related pyrrolopyrimidine derivatives using the B3LYP/6-311G++ level of theory has been performed to understand their electronic properties. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map, also derived from DFT calculations, illustrates the charge distribution within a molecule. It highlights electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, blue), which are prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP would likely show a negative potential around the nitrogen atoms and the nitrile group, indicating these are sites for hydrogen bonding and electrophilic interaction. researchgate.netresearchgate.net

Computational ParameterDescriptionPredicted Insights for this compound
Optimized Geometry The lowest energy 3D structure of the molecule.Provides precise bond lengths and angles, confirming the planarity of the fused rings.
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.Identifies regions of the molecule most likely to participate in reactions as a nucleophile.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.Identifies regions of the molecule most likely to participate in reactions as an electrophile.
HOMO-LUMO Gap Energy difference between HOMO and LUMO.Indicates chemical reactivity and stability; a smaller gap implies higher reactivity.
MEP Map A map of the electrostatic potential on the electron density surface.Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) sites. researchgate.netresearchgate.net

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. While more computationally demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate results, often referred to as "gold standard" benchmarks.

These high-level calculations are particularly useful for:

Energetic Predictions: Calculating precise heats of formation, reaction energies, and activation barriers.

Spectroscopic Predictions: Simulating vibrational (IR and Raman) and electronic (UV-Vis) spectra. The calculated vibrational frequencies can be used to assign experimental spectral bands to specific molecular motions, aiding in structural confirmation. mdpi.com Similarly, predicted electronic transition energies can help interpret UV-Vis absorption spectra. For novel compounds like N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone, spectroscopic and computational methods have been combined to confirm their structure and properties. mdpi.com

Molecular Modeling and Docking Studies for Ligand-Target Interaction Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. It is a cornerstone of modern drug discovery, enabling the rational design of new therapeutic agents.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. This is crucial for flexible molecules, as the biologically active conformation may not be the lowest energy state.

The 1H-Pyrrolo[2,3-c]pyridine core is a rigid, fused aromatic system, meaning its conformational flexibility is limited. The primary source of flexibility would arise from the rotation of the C2-carbonitrile bond. A potential energy surface (PES) scan can be performed by systematically rotating this bond and calculating the energy at each step. This would identify the most stable rotational orientation of the nitrile group relative to the heterocyclic ring system. For this largely planar molecule, the PES would be relatively simple compared to molecules with multiple rotatable single bonds.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.govnih.gov It is widely used to screen virtual libraries of compounds against a biological target and to understand the molecular basis of ligand-receptor binding.

The 1H-pyrrolo[2,3-c]pyridine scaffold and its isomers are of significant interest in medicinal chemistry. While docking studies specifically for the 2-carbonitrile derivative are not prominent, numerous studies on related structures highlight the potential of this heterocyclic system. These studies demonstrate how the scaffold can be oriented within an enzyme's active site to form key interactions, such as hydrogen bonds and pi-stacking, leading to biological activity.

For instance, derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine have been designed and docked as inhibitors of targets like Phosphodiesterase 4B (PDE4B), Fibroblast Growth Factor Receptors (FGFRs), and Fms-like tyrosine kinase 3 (FLT3). nih.govrsc.orgnih.gov In another example, derivatives of 1H-pyrrolo[3,2-c]pyridine were designed as colchicine-binding site inhibitors, and molecular modeling suggested they interact with tubulin by forming hydrogen bonds. nih.govsemanticscholar.org These studies validate the pyrrolopyridine core as a valuable pharmacophore for establishing potent interactions with biological targets.

Scaffold DerivativeBiological TargetKey Findings from Docking StudiesReference
1H-Pyrrolo[3,2-c]pyridine derivativesTubulin (Colchicine Site)The core scaffold overlaps with the original ligand, forming hydrogen bonds with Thrα179 and Asnβ349. nih.govsemanticscholar.org
1H-Pyrrolo[2,3-b]pyridine-2-carboxamidesPhosphodiesterase 4B (PDE4B)Modeling revealed how the compounds interact with the enzyme, guiding the synthesis of potent inhibitors. nih.gov
Fused 1H-pyrroles / Pyrrolo[3,2-d]pyrimidinesEGFR and CDK2Docking results showed a high affinity for the active sites of both EGFR and CDK2 kinases. nih.gov
1H-Pyrrolo[2,3-b]pyridine derivativesc-Met KinaseDocking and molecular dynamics simulations identified stable hydrogen bonds with Lys1110 and Met1160 in the active site. nih.gov
1H-Pyrrolo[2,3-b]pyridine derivativesFGFR KinasesGuided the design of potent inhibitors of FGFR1, 2, and 3. rsc.org

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface that connects reactants to products, researchers can identify intermediate structures and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For this compound, computational methods could be used to elucidate:

Synthetic Pathways: To understand the regioselectivity and feasibility of reactions used in its synthesis. For example, in electrophilic aromatic substitution reactions, calculations could predict whether substitution is more likely to occur on the pyrrole (B145914) or pyridine (B92270) ring and at which position.

Metabolic Pathways: To predict how the molecule might be metabolized by enzymes like Cytochrome P450. Computational modeling can identify which sites on the molecule are most susceptible to oxidation or other metabolic transformations.

Photochemical Stability: By calculating excited state properties, it is possible to predict the molecule's stability upon exposure to light and the potential reaction pathways it might undergo.

These computational investigations provide a detailed, atomistic understanding of reaction mechanisms that complements and guides experimental work.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

Detailed theoretical studies on the transition states and reaction pathways specifically for the synthesis or reactions of this compound are not extensively documented in publicly available literature. However, the methodologies of Transition State (TS) Search and Intrinsic Reaction Coordinate (IRC) analysis are fundamental tools in computational chemistry to understand reaction mechanisms, and their application to this molecule would follow established principles.

A transition state search for a reaction involving this compound would computationally identify the geometry of the highest energy point along the lowest energy reaction path. This saddle point on the potential energy surface represents the fleeting molecular structure that exists between reactants and products. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method or dimer method would be employed to locate this structure.

Once a transition state is identified and confirmed (typically by vibrational frequency analysis, where a TS has exactly one imaginary frequency), an Intrinsic Reaction Coordinate (IRC) analysis is performed. researchgate.netsigmaaldrich.com The IRC calculation maps the minimum energy path (MEP) downhill from the transition state, connecting it to the corresponding reactant and product energy minima on the potential energy surface. researchgate.netsigmaaldrich.comnih.gov This analysis confirms that the located transition state indeed connects the desired reactants and products and provides a detailed view of the geometric changes the molecule undergoes throughout the reaction. sigmaaldrich.comnih.gov

Simulation of Solvent Effects and Reaction Environment Influences

The influence of solvents on the properties and reactivity of this compound can be modeled using computational methods. These simulations are crucial as solvent polarity can significantly impact reaction rates, equilibrium positions, and spectroscopic properties.

Two primary models are used to simulate solvent effects:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. The solute is placed in a cavity within this continuum, and the model calculates the electrostatic interactions. This approach is computationally efficient and often provides a good approximation of bulk solvent effects.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation along with the solute molecule. This allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. While more computationally expensive, this method provides a more accurate and detailed picture of the immediate solvation shell around the molecule. For instance, in patent literature concerning related pyrrolopyridine compounds, solvents like water, methanol, and ethanol (B145695) are noted for their potential to form solvates, which can be investigated with these models. google.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

While specific QSAR and QSPR studies dedicated solely to this compound are not prominent in the literature, research on analogous pyrrolopyridine scaffolds provides a framework for how such studies would be conducted. researchgate.netnih.gov These studies are vital in medicinal chemistry for designing new compounds with enhanced biological activity or desired physicochemical properties.

Development of Molecular Descriptors for Activity and Property Prediction

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. For a molecule like this compound, a wide array of descriptors would be developed, categorized as follows:

1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, these include topological indices, molecular connectivity indices, and counts of specific structural fragments (e.g., number of hydrogen bond donors/acceptors). For example, studies on related pyrrolo[2,3-b]pyridine derivatives have used 2D and 3D descriptors to build predictive models for cytotoxic activity. nih.gov

3D Descriptors: These are calculated from the 3D coordinates of the molecule and include descriptors of molecular shape, volume, surface area, and pharmacophore features.

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these include dipole moment, orbital energies (HOMO, LUMO), and electrostatic potential maps. These descriptors have been shown to be important in QSAR models of related heterocyclic systems. uran.ua

The selection of relevant descriptors is a critical step, often involving statistical techniques to identify those that correlate most strongly with the activity or property of interest.

Predictive Models for Chemical Properties and Molecular Interactions

Once a set of relevant molecular descriptors is established for a series of compounds including this compound, a mathematical model can be built to predict their properties. This involves creating a regression or classification model that links the descriptors (independent variables) to the observed biological activity or physicochemical property (dependent variable).

Commonly used modeling techniques include:

Multiple Linear Regression (MLR): Creates a linear equation to describe the relationship.

Partial Least Squares (PLS): A statistical method suitable for when there are many, potentially correlated, descriptors.

Machine Learning Methods: Techniques such as Support Vector Machines (SVM), Random Forest, and Artificial Neural Networks (ANN) are increasingly used to capture complex, non-linear relationships between structure and activity.

For instance, a QSAR study on a series of 1H-pyrrolo[2,3-b]pyridine derivatives successfully developed a statistically significant model (R² = 0.90) to predict cytotoxic activity using molecular fingerprints and other descriptors. nih.gov Similarly, another study on related compounds used Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build 3D-QSAR models with high predictive reliability. researchgate.net These models help in understanding which structural features are crucial for molecular interactions and guide the design of new, more potent analogues.

Below is a table of predicted physicochemical properties for the parent scaffold, 1H-Pyrrolo[2,3-c]pyridine, which would serve as a baseline for developing QSPR models.

PropertyValueReference
Molecular FormulaC₇H₆N₂ sigmaaldrich.com
Molecular Weight118.14 g/mol sigmaaldrich.com
FormSolid sigmaaldrich.com
InChIKeyXLKDJOPOOHHZAN-UHFFFAOYSA-N sigmaaldrich.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1h Pyrrolo 2,3 C Pyridine 2 Carbonitrile Derivatives

Design Principles for Modifying the 1H-Pyrrolo[2,3-c]pyridine-2-carbonitrile Scaffold for Enhanced Interactions

The design of derivatives based on the this compound scaffold is guided by established medicinal chemistry principles aimed at optimizing interactions with biological targets or tuning material properties. The core structure presents several key positions for modification: the pyrrole (B145914) nitrogen (N1), the pyridine (B92270) nitrogen (N4), and various positions on the bicyclic ring system (C3, C5, C6, C7).

Key Modification Points and Design Rationale:

N1-Substitution: The pyrrole nitrogen can be substituted with a variety of groups to modulate lipophilicity, introduce hydrogen bond acceptors or donors, or sterically influence the orientation of other substituents. For instance, in related pyrrolopyridine scaffolds, N1-alkylation or N1-arylation has been shown to significantly impact biological activity.

C2-Nitrile Group: The 2-carbonitrile group is a key feature, acting as a potential hydrogen bond acceptor and influencing the electronic properties of the ring system. Modifications of this group, such as hydrolysis to the corresponding carboxamide or carboxylic acid, can drastically alter the compound's polarity and interaction profile.

C5 and C6 Positions: These positions on the pyridine ring are prime candidates for introducing substituents that can interact with specific pockets in a target protein. The choice of substituent (e.g., halogens, alkyl groups, aryl groups) can be guided by the desire to enhance potency, selectivity, or pharmacokinetic properties.

Pyridine Nitrogen (N4): While less commonly modified directly, the basicity of the pyridine nitrogen can be influenced by substituents on the ring, which in turn can affect solubility and potential for salt formation.

A patent for pyrrolo[2,3-c]pyridine derivatives highlights their potential as modulators of H3 receptors, suggesting that modifications would be designed to optimize interactions with this G-protein coupled receptor. google.com

Systematic Derivatization and Analog Synthesis for Comprehensive SAR/SPR Profiling

A systematic approach to derivatization is crucial for building a comprehensive understanding of the structure-activity and structure-property relationships of the this compound scaffold. This typically involves the synthesis of a library of analogs where specific positions are systematically varied.

For instance, a general synthetic strategy might involve the initial construction of the core 1H-pyrrolo[2,3-c]pyridine ring system, followed by the introduction of the 2-carbonitrile group. Subsequent derivatization at other positions can then be achieved through various chemical reactions.

A hypothetical derivatization strategy could involve:

N1-Alkylation/Arylation: A series of analogs with different alkyl and aryl groups at the N1 position would be synthesized to probe the impact on activity and properties.

C5-Substitution: A library of compounds with diverse substituents at the C5 position (e.g., halogens, small alkyls, substituted phenyl rings) would be created to explore the SAR at this position.

C6-Substitution: Similar to the C5 position, a range of substituents would be introduced at C6 to map the interaction landscape.

The following table illustrates a hypothetical matrix for systematic derivatization:

Base ScaffoldN1-SubstituentC5-SubstituentC6-Substituent
This compoundHHH
This compoundMethylHH
This compoundPhenylHH
This compoundHClH
This compoundHHMethoxy

This table is a hypothetical representation for illustrative purposes.

Elucidation of Key Structural Features for Desired Biological or Material Interactions (Mechanistic and Design Focus)

The elucidation of key structural features for desired interactions relies on a combination of experimental data and computational modeling. For biological applications, this involves identifying which parts of the molecule are essential for binding to a target protein and eliciting a biological response.

In related 1H-pyrrolo[2,3-b]pyridine derivatives, which are isomers of the scaffold , specific structural features have been identified as crucial for their activity as kinase inhibitors. nih.govrsc.org For example, the pyrrole NH often acts as a hydrogen bond donor, while substituents on the pyridine ring can engage in hydrophobic or electrostatic interactions within the kinase active site.

For this compound, one can hypothesize that:

The 2-carbonitrile group could act as a key hydrogen bond acceptor.

The pyrrole NH could serve as a hydrogen bond donor.

The aromatic system itself can engage in π-π stacking interactions.

Substituents at C5 and C6 would be critical for conferring selectivity and potency by probing specific sub-pockets of a given biological target.

The table below summarizes potential key interactions based on the structural features of the scaffold:

Structural FeaturePotential Interaction
Pyrrole N-HHydrogen Bond Donor
Pyridine NitrogenHydrogen Bond Acceptor
2-CarbonitrileHydrogen Bond Acceptor, Dipolar Interactions
Aromatic Ringsπ-π Stacking, Hydrophobic Interactions

This table outlines potential interactions based on general principles of molecular recognition.

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Approaches in Chemical Design

Fragment-based drug discovery (FBDD) and scaffold hopping are powerful strategies in modern drug design that can be applied to the this compound scaffold.

Fragment-Based Drug Discovery (FBDD): In FBDD, small molecular fragments that bind to a biological target are identified and then grown or linked together to create a more potent lead compound. The 1H-pyrrolo[2,3-c]pyridine core itself could be considered a fragment. If this fragment shows even weak binding to a target, it can be elaborated by adding substituents at various positions to improve affinity.

Scaffold Hopping: This approach involves replacing the central core of a known active molecule with a structurally different but functionally similar scaffold to identify novel chemotypes with potentially improved properties. The this compound scaffold could be considered a "hop" from other known bicyclic heteroaromatic systems, such as indoles, benzimidazoles, or other isomeric pyrrolopyridines. For instance, researchers have successfully used scaffold hopping to identify novel 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of phosphodiesterase 4B (PDE4B).

The following table provides examples of potential scaffold hops from or to the 1H-pyrrolo[2,3-c]pyridine core:

Original ScaffoldHopped ScaffoldPotential Advantage
Indole (B1671886)1H-Pyrrolo[2,3-c]pyridineIntroduction of a hydrogen bond acceptor (pyridine N), altered solubility and metabolic profile.
1H-Pyrrolo[2,3-b]pyridine1H-Pyrrolo[2,3-c]pyridineAltered vectoral projection of substituents, potentially leading to different target interactions and improved selectivity.
Benzimidazole1H-Pyrrolo[2,3-c]pyridineChange in ring electronics and hydrogen bonding patterns.

This table illustrates the concept of scaffold hopping with hypothetical examples.

The application of these advanced design strategies, coupled with systematic derivatization and biological evaluation, holds the key to unlocking the full potential of the this compound scaffold in the development of new chemical entities with desired biological or material properties.

Applications and Emerging Research Directions for 1h Pyrrolo 2,3 C Pyridine 2 Carbonitrile in Chemical Science

Role as a Privileged Scaffold in Medicinal Chemistry Research and Molecular Design

The pyrrolopyridine core is widely regarded as a "privileged scaffold" in medicinal chemistry. This term describes a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a fertile starting point for the development of a wide array of therapeutic agents. The structural rigidity, defined spatial arrangement of hydrogen bond donors and acceptors, and the ability to be readily functionalized make the pyrrolopyridine scaffold, including the 1H-pyrrolo[2,3-c]pyridine isomer, a valuable template in drug discovery. mdpi.com Derivatives of the broader pyrrolopyridine class have been successfully developed as kinase inhibitors and anticancer agents, underscoring the therapeutic potential embedded within this heterocyclic system. mdpi.com

Target Identification and Validation at the Molecular and Cellular Level (e.g., Enzyme Inhibition Mechanisms, Receptor Modulation)

While direct research on 1H-Pyrrolo[2,3-c]pyridine-2-carbonitrile is limited, studies on closely related derivatives of the pyrrolopyridine family have demonstrated significant activity against various molecular targets. For instance, derivatives of the isomeric 1H-pyrrolo[3,2-c]pyridine have been identified as potent inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in inflammatory diseases and various cancers. nih.gov One such derivative, compound 1r , exhibited an IC50 of 30 nM against FMS kinase and demonstrated anti-proliferative activity in cancer cell lines and anti-inflammatory effects in bone marrow-derived macrophages. nih.gov

Similarly, derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival in cancer. rsc.org Compound 4h , a derivative from this series, showed significant inhibitory activity against FGFR1, 2, and 3 with IC50 values of 7, 9, and 25 nM, respectively. rsc.org Furthermore, 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as selective inhibitors of phosphodiesterase 4B (PDE4B), a target for inflammatory diseases of the central nervous system. nih.gov

More directly relevant to the 1H-pyrrolo[2,3-c]pyridine scaffold, a series of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides were discovered as novel allosteric antagonists of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.gov These compounds demonstrated high in vitro potency, and structural modifications allowed for the optimization of physicochemical properties such as aqueous solubility. nih.gov This finding is particularly significant as it validates the 1H-pyrrolo[2,3-c]pyridine core as a viable scaffold for targeting G-protein coupled receptors (GPCRs).

The inhibitory mechanisms of these pyrrolopyridine derivatives typically involve interactions with the ATP-binding site of kinases or allosteric modulation of receptors. The nitrogen atoms in the pyridine (B92270) and pyrrole (B145914) rings can act as hydrogen bond acceptors and donors, respectively, while the planar ring system can engage in pi-stacking interactions with aromatic residues in the binding pocket.

Table 1: Biological Activity of Various Pyrrolopyridine Scaffolds

Scaffold Derivative Example Target Biological Activity
1H-Pyrrolo[3,2-c]pyridine Diarylureas and diarylamides FMS Kinase (CSF-1R) Potent inhibition (IC50 = 30 nM for compound 1r), anti-proliferative, and anti-inflammatory effects. nih.gov
1H-Pyrrolo[2,3-b]pyridine Substituted derivatives Fibroblast Growth Factor Receptors (FGFRs) Potent inhibition of FGFR1, 2, and 3 (IC50 = 7, 9, and 25 nM for compound 4h). rsc.org
1H-Pyrrolo[2,3-b]pyridine 2-Carboxamides Phosphodiesterase 4B (PDE4B) Selective inhibition of PDE4B for potential treatment of CNS inflammatory diseases. nih.gov
1H-Pyrrolo[2,3-c]pyridine 7-Carboxamides Metabotropic Glutamate Receptor 5 (mGluR5) Allosteric antagonism with high in vitro potency. nih.gov
1H-Pyrrolo[3,2-c]pyridine Substituted derivatives Tubulin Inhibition of tubulin polymerization and potent anticancer activity against various cell lines. nih.gov

Design of Novel Ligands for Specific Biological Targets (e.g., Kinases, GPCRs)

The design of novel ligands based on the this compound scaffold leverages its structural features for targeted drug development. The nitrile group at the 2-position is a versatile functional handle that can be hydrolyzed to a carboxylic acid or an amide, or it can be used in various cycloaddition reactions to generate more complex heterocyclic systems. These transformations allow for the systematic exploration of the chemical space around the core scaffold to optimize binding affinity and selectivity for a desired biological target.

For kinase inhibition, the pyrrolopyridine core can serve as a hinge-binding motif, a common strategy in the design of kinase inhibitors. The nitrogen of the pyrrole ring can form a crucial hydrogen bond with the backbone amide of the hinge region of the kinase. The substituents on the scaffold can then be tailored to occupy adjacent hydrophobic pockets, leading to enhanced potency and selectivity. While specific examples for the 2-carbonitrile derivative are not prevalent in the literature, the extensive research on other pyrrolopyridine isomers as kinase inhibitors provides a clear blueprint for its potential development. rsc.orgnih.gov

In the context of GPCRs, the discovery of 1H-pyrrolo[2,3-c]pyridine derivatives as mGluR5 antagonists highlights the potential of this scaffold in designing ligands for this important class of receptors. nih.gov The design of such ligands would focus on introducing substituents that can interact with specific residues in the allosteric binding sites of the target GPCR. The nitrile group of this compound could be a key interaction point or a precursor for more elaborate side chains designed to fit the target's binding pocket.

Applications in Materials Science and Organic Electronics

While the 1H-pyrrolo[2,3-c]pyridine scaffold holds significant promise in medicinal chemistry, its application in materials science and organic electronics is a less explored area of research. There is a notable lack of specific studies focusing on this compound in these fields.

Incorporation into Organic Semiconductors and Dyes

In principle, the pyrrolopyridine ring system, with its electron-rich pyrrole fused to an electron-deficient pyridine, possesses interesting electronic properties that could be exploited in the design of organic semiconductors and dyes. The planar structure could facilitate intermolecular pi-pi stacking, which is crucial for charge transport in organic semiconductors. The nitrile group, being an electron-withdrawing group, could further modulate the electronic properties of the molecule, potentially lowering the LUMO (Lowest Unoccupied Molecular Orbital) energy level. However, to date, there is no significant body of research documenting the synthesis and characterization of materials based on this compound for these applications.

Research into Photovoltaic and Optoelectronic Device Components

Similarly, the investigation of this compound in photovoltaic and optoelectronic devices is not well-documented in the current scientific literature. The inherent photophysical properties of the pyrrolopyridine scaffold would need to be systematically studied to assess its potential as a component in organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, or other optoelectronic devices. Further research is required to explore this potential application area.

Use in Catalysis and Ligand Design for Chemical Transformations

The application of this compound in the field of catalysis and as a ligand for chemical transformations is another area where research is currently lacking. The nitrogen atoms in the bicyclic system could potentially coordinate with metal centers, making it a candidate for ligand design. The nitrile group could also participate in metal-mediated reactions. However, there are no prominent examples in the literature of this compound being used as a catalyst or as a ligand in catalytic systems. The exploration of its coordination chemistry and catalytic activity remains an open avenue for future research.

As Ligands for Transition Metal-Catalyzed Reactions

Transition metal catalysis is a cornerstone of modern synthetic chemistry, enabling the efficient and selective formation of complex chemical bonds. The efficacy of these catalytic systems often hinges on the electronic and steric properties of the ligands coordinated to the metal center. Nitrogen-containing heterocyclic compounds are a prominent class of ligands due to the ability of the nitrogen lone pair to coordinate with transition metals.

While other isomers of pyrrolopyridine have been investigated as ligands, there is a conspicuous lack of published research detailing the synthesis and application of transition metal complexes featuring This compound . The unique arrangement of the nitrogen atoms in the pyrrolo[2,3-c]pyridine core, combined with the electron-withdrawing nature of the nitrile group at the 2-position, could theoretically impart interesting electronic properties to a metal center. However, without empirical studies, any discussion of its potential coordinating behavior, the stability of its complexes, or its performance in catalytic reactions remains purely speculative.

Exploration of Organocatalytic Applications

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful complement to metal-based catalysis. Catalysts in this class often feature specific functional groups that can activate substrates through various modes of interaction, such as hydrogen bonding or the formation of transient covalent intermediates.

The structure of This compound contains both a pyrrole and a pyridine nitrogen, as well as a nitrile group, all of which have the potential to participate in catalytic cycles. For instance, the pyridine nitrogen could act as a Lewis base, or the N-H of the pyrrole could serve as a hydrogen bond donor. Nevertheless, a comprehensive search of the scientific literature did not yield any studies where This compound has been employed as an organocatalyst. The potential of this scaffold to promote any class of organic transformation is, at present, an open and uninvestigated question.

Advanced Analytical Methodologies for Detection and Quantification in Research Contexts

The development of robust analytical methods is crucial for monitoring the formation, purity, and fate of a chemical compound in various research settings. Standard techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely employed for this purpose.

For This compound , while general analytical principles would apply, there are no published, validated methods specifically tailored for its detection and quantification. The development of such methods would be a prerequisite for any meaningful investigation into its synthesis, reactivity, or application. Data on its chromatographic behavior, mass fragmentation patterns, or characteristic NMR signals in complex matrices are not currently available in the peer-reviewed literature.

Future Perspectives and Unexplored Research Avenues for this compound Chemistry

The absence of research on This compound in the specified areas highlights a significant gap in our understanding of the chemical space occupied by pyrrolopyridine isomers. The current body of scientific knowledge does not provide a foundation upon which to build a detailed discussion of its future applications.

The primary and most immediate research avenue is the development of a reliable and scalable synthetic route to access this compound in sufficient quantities for further study. Once available, systematic investigations could be undertaken to explore its fundamental chemical properties.

Future research could then branch into the areas outlined in this article:

Coordination Chemistry and Catalysis: A systematic study of its coordination to various transition metals would be the first step. The resulting complexes could then be screened for catalytic activity in a range of cross-coupling, hydrogenation, or oxidation reactions.

Organocatalysis: Its potential as an organocatalyst could be explored in reactions where its basic or hydrogen-bonding functionalities might be advantageous.

Analytical Method Development: The establishment of validated analytical protocols for its detection and quantification would be essential for all future studies.

Q & A

Q. What experimental controls are essential when analyzing contradictory cytotoxicity results across cell lines?

  • Best Practices :
  • Isozyme Profiling : Rule out hERG channel inhibition (patch-clamp assays).
  • ROS Scavengers : Include NAC in assays to distinguish apoptosis from oxidative stress .

Key Notes

  • Contradictions : reports higher yields for malonodinitrile-based cyclization vs. ’s ethyl cyanoacetate route. This may stem from solvent polarity effects (DMF vs. EtOH) .
  • Unreliable Sources : Commercial platforms (chem960.com , BLDpharm) lack peer-reviewed validation and are excluded .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.